

Spectroscopic Data for 3,4-Diiodophenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,4-Diiodophenol

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **3,4-diiodophenol**, a key intermediate in various fields of chemical synthesis. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of halogenated phenols.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical research and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a molecule like **3,4-diiodophenol**, with its specific substitution pattern on the aromatic ring, these techniques allow for the confirmation of its identity and purity. This guide will delve into the predicted spectroscopic signatures of **3,4-diiodophenol** and provide field-proven methodologies for their acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for **3,4-diiodophenol**:

Caption: Molecular structure of **3,4-diiodophenol** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in a molecule. For **3,4-diiodophenol**, we expect to see signals for the hydroxyl proton and the three aromatic protons.

Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-O	5.0 - 6.0	Singlet (broad)	-
H-2	~ 7.7	Doublet	~ 2.5 (meta)
H-5	~ 6.8	Doublet of doublets	~ 8.5 (ortho), ~ 2.5 (meta)
H-6	~ 7.2	Doublet	~ 8.5 (ortho)

Causality Behind Predicted Shifts:

- H-O: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet. The position can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH peak due to proton-deuterium exchange.^[1]
- Aromatic Protons: The electron-withdrawing inductive effect of the two iodine atoms and the hydroxyl group significantly influences the chemical shifts of the aromatic protons.
 - H-2: This proton is ortho to the hydroxyl group and meta to an iodine atom, leading to a downfield shift. It will appear as a doublet due to meta-coupling with H-6.

- H-5: This proton is ortho to one iodine atom and meta to another, as well as being meta to the hydroxyl group. It will experience both ortho- and meta-coupling, resulting in a doublet of doublets.
- H-6: This proton is ortho to H-5 and meta to the hydroxyl group, appearing as a doublet due to ortho-coupling with H-5.

Experimental Protocol for ^1H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4-diiodophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup:
 - Use a spectrometer with a field strength of at least 300 MHz for better resolution.
 - Shim the magnetic field to ensure homogeneity.
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals to determine the relative number of protons.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ^{13}C , spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.[2]

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	~ 155
C-2	~ 118
C-3	~ 95
C-4	~ 92
C-5	~ 130
C-6	~ 125

Causality Behind Predicted Shifts:

- C-1: The carbon attached to the electronegative oxygen atom is significantly deshielded and appears at a low field.
- C-3 and C-4: The carbons directly bonded to the heavy iodine atoms are expected to be shifted upfield due to the "heavy atom effect."
- C-2, C-5, and C-6: The remaining aromatic carbons will have chemical shifts influenced by the positions of the hydroxyl and iodo substituents.

Experimental Protocol for ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
- Instrument Setup:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Use a proton-decoupled pulse sequence.
- Data Acquisition: Acquire the ^{13}C NMR spectrum. This may require a longer acquisition time compared to ^1H NMR.

- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Predicted IR Data

Wavenumber (cm^{-1})	Vibration	Intensity
3200 - 3600	O-H stretch	Strong, broad
~ 3030	Aromatic C-H stretch	Medium
1500 - 1600	Aromatic C=C stretch	Medium to strong
~ 1220	C-O stretch (phenol)	Strong
800 - 900	C-H out-of-plane bend	Strong
500 - 600	C-I stretch	Medium

Interpretation of Key Bands:

- O-H Stretch: The broadness of this peak is a hallmark of the hydroxyl group and is due to intermolecular hydrogen bonding.
- C-O Stretch: The position of this band is characteristic of a phenolic C-O bond.[3]
- C-H Bending: The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FTIR (Solid Sample)

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of solid **3,4-diiodophenol** onto the crystal.

- Apply pressure to ensure good contact.[4]
- Data Acquisition:
 - Collect a background spectrum of the empty ATR accessory.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For **3,4-diiodophenol** ($\text{C}_6\text{H}_4\text{I}_2\text{O}$), the expected monoisotopic mass is approximately 345.84 g/mol .

Predicted Mass Spectrum Data (Electron Ionization)

m/z	Proposed Fragment
346	$[\text{M}]^+$ (Molecular ion)
219	$[\text{M} - \text{I}]^+$
191	$[\text{M} - \text{I} - \text{CO}]^+$
92	$[\text{M} - 2\text{I}]^+$
64	$[\text{C}_5\text{H}_4]^+$

Fragmentation Pattern Rationale:

Aromatic compounds, especially phenols, tend to show a prominent molecular ion peak due to the stability of the aromatic ring.[5] Common fragmentation pathways for halogenated phenols include:

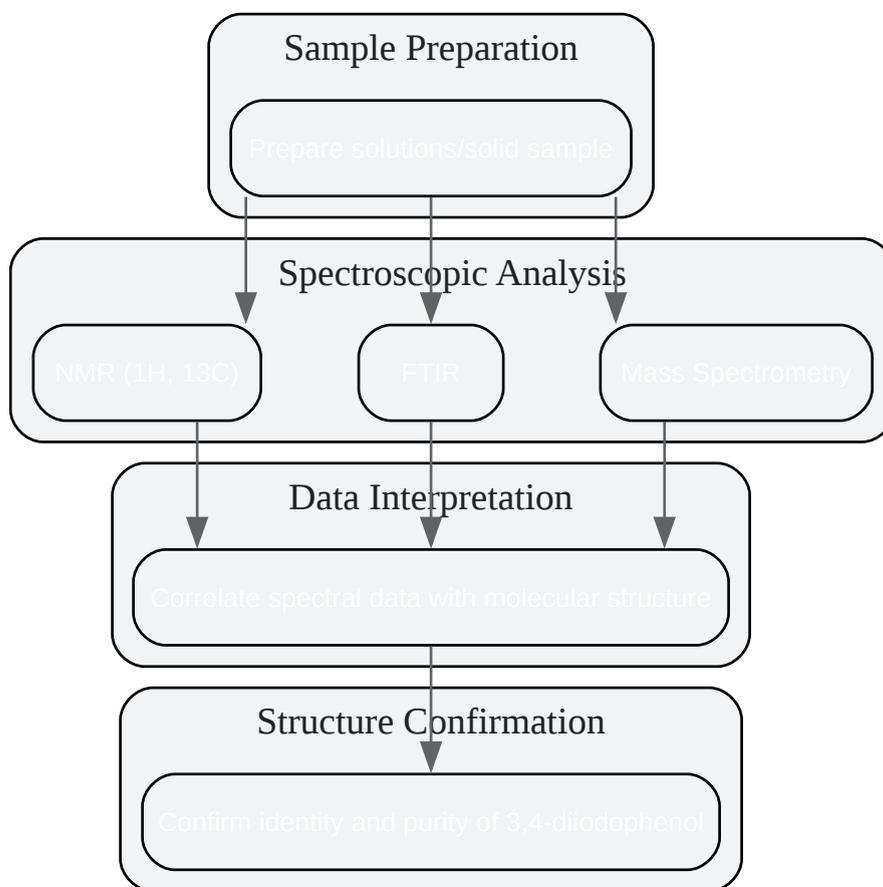
- Loss of an iodine atom: This is a very common fragmentation for iodo-substituted aromatics, leading to a peak at m/z 219.

- Loss of carbon monoxide (CO): Following the loss of an iodine atom, the resulting ion can lose a molecule of CO, a characteristic fragmentation of phenols.
- Loss of both iodine atoms: This would result in a peak corresponding to the phenol radical cation at m/z 92.

Experimental Protocol for Electron Ionization (EI) MS

- Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.^[6]
- Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.^[7]
- Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Characterization



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Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **3,4-diiodophenol**, along with standardized protocols for data acquisition. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this important chemical compound. The synthesis of data from related structures and fundamental spectroscopic theory provides a solid foundation for the structural elucidation of **3,4-diiodophenol** in any research or development setting.

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